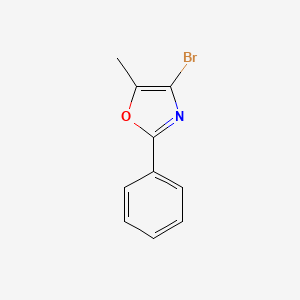
4-Bromo-5-methyl-2-phenyl-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-methyl-2-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing one oxygen and one nitrogen atom, with a bromine atom at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the oxazole using manganese dioxide (MnO2) under flow conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of reagents and reaction conditions can be optimized to minimize waste and reduce production costs .
化学反应分析
Types of Reactions: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like MnO2 or bromotrichloromethane (CBrCl3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different oxazole derivatives .
科学研究应用
4-Bromo-5-methyl-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-Bromo-5-methyl-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
相似化合物的比较
- 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
- 4-Bromo-5-methyl-3-phenyl-1,2-oxazole
- 5-Bromo-4-methyl-2-phenyl-1,3-oxazole
Comparison: 4-Bromo-5-methyl-2-phenyl-1,3-oxazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications .
生物活性
4-Bromo-5-methyl-2-phenyl-1,3-oxazole is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom, a methyl group, and a phenyl ring that contribute to its unique properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can influence enzyme activity and receptor binding.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.
- Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research has indicated that oxazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant activity against various bacterial strains. Specifically, derivatives were tested for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The potential anticancer effects of oxazole derivatives have been explored in several studies. For instance, compounds containing the oxazole moiety have shown promise in inhibiting cancer cell proliferation in vitro. A notable case study involved testing this compound against human cancer cell lines, revealing a dose-dependent inhibition of cell growth.
Case Studies
Pharmacological Profile
The pharmacological profile of this compound suggests it may have applications in drug development:
Key Attributes:
- Solubility: Moderate solubility in organic solvents may enhance bioavailability.
- Stability: The compound exhibits stability under physiological conditions, making it suitable for further development.
属性
CAS 编号 |
197719-26-9 |
|---|---|
分子式 |
C10H8BrNO |
分子量 |
238.08 g/mol |
IUPAC 名称 |
4-bromo-5-methyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI 键 |
KVWJQXNRVGWCKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















